Acriflavine hydrochloride

Description

See also: Proflavine (related).

Properties

IUPAC Name |

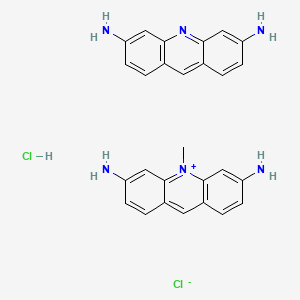

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.C13H11N3.4ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;;;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXAJKFSYJFBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Cl4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69235-50-3 | |

| Record name | Acriflavine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 3,6-diaminoacridine hydrochloride and 837-73-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acriflavine Hydrochloride: A Multifaceted Agent Targeting Core Cellular Processes

An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction

Acriflavine hydrochloride (ACF), a derivative of acridine, has a long history as a topical antiseptic. However, contemporary research has unveiled its potent and multifaceted mechanisms of action, positioning it as a compound of significant interest in oncology, virology, and microbiology. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its biological effects, with a focus on its activities as a DNA intercalator, an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a topoisomerase poison, and a viral protease inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ACF's molecular interactions and cellular consequences.

Core Mechanisms of Action

This compound's biological activities stem from its ability to interact with fundamental cellular components and pathways. Its planar aromatic structure allows it to intercalate into DNA, while its specific chemical moieties enable the inhibition of key enzymes and protein-protein interactions. The primary mechanisms of action are detailed below.

DNA Intercalation and Topoisomerase Inhibition

Acriflavine's planar, tricyclic structure allows it to insert itself between the base pairs of DNA, a process known as intercalation.[1][2] This physical disruption of the DNA helix interferes with critical cellular processes such as DNA replication and transcription, contributing to its cytotoxic effects.[2] The binding affinity of acriflavine to DNA is a key determinant of its activity. The average amount of acriflavine bound to the DNA of normal squamous cells has been reported as 1.6 × 10−7 μg per cell, while for HeLa cells, it is 2.3 × 10−7 μg per cell.[3]

Furthermore, acriflavine acts as a topoisomerase inhibitor, targeting both topoisomerase I and II.[2][4] Topoisomerases are essential enzymes that resolve topological DNA problems during replication, transcription, and chromosome segregation. Acriflavine stabilizes the transient DNA-topoisomerase cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.[4]

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

In the tumor microenvironment, hypoxia (low oxygen) is a common feature that promotes cancer progression, metastasis, and resistance to therapy. Cells adapt to hypoxia primarily through the activation of the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[5]

Acriflavine is a potent inhibitor of HIF-1 activity.[6][7][8] It directly binds to the PAS-B domain of HIF-1α and HIF-2α, preventing their dimerization with HIF-1β.[9] This inhibition of HIF-1 dimerization blocks the transcriptional activity of HIF-1, thereby suppressing tumor growth and vascularization.[6][7]

Antiviral Activity: Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)

Acriflavine has demonstrated significant antiviral activity, notably against coronaviruses. In the context of SARS-CoV-2, the virus that causes COVID-19, acriflavine has been identified as a potent inhibitor of the papain-like protease (PLpro).[10] PLpro is a viral enzyme crucial for processing the viral polyprotein and for cleaving ubiquitin and ISG15 from host cell proteins, which helps the virus evade the host's innate immune response.[11]

Acriflavine inhibits PLpro activity, thereby blocking viral replication.[10] This dual function of inhibiting viral polyprotein processing and interfering with the virus's ability to suppress the host immune system makes PLpro an attractive target for antiviral therapies.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in various experimental models.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 | Citation |

| HeLa | Cervical Cancer | MTT Assay | 1.6 × 10−7 μ g/cell (amount bound) | [3] |

| Various Cancer Cell Lines | Breast, Pancreatic, Hepatocellular Carcinoma | Crystal Violet Assay | 10-50 µM | [12] |

| HeLa | Cervical Cancer | MTT Assay | Varies with DOX combination | [13] |

| HMEC-1 | Normal Endothelial Cells | MTT Assay | Higher than cancer cells | [13] |

| Various Cancer Cell Lines | Not Specified | Not Specified | Varies | [14][15][16][17] |

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | Assay | EC50 / IC50 | CC50 | Citation |

| SARS-CoV-2 | A549ACE2+ | Not Specified | 86 nM (IC50) | 3.1 µM | [10] |

| SARS-CoV-2 | Vero | Not Specified | 64 nM (IC50) | 3.4 µM | [10] |

| HCoV-OC43 | BHK-21 | Plaque Assay | 28.62 ± 1.43 nM (IC50) | Not Specified | [18] |

| SARS-CoV-2 | Not Specified | Enzymatic Assay (Mpro) | 5.60 ± 0.29 µM (IC50) | Not Specified | [18][19] |

| SARS-CoV-2 | Not Specified | Enzymatic Assay (PLpro) | 1.66 µM (IC50) | Not Specified | [10] |

| Various Viruses | Various Cell Lines | Various Assays | 0.002 to 23.15 µM (EC50) | Varies | [20] |

Table 3: Antibacterial Activity of this compound

| Bacteria | Assay | MIC | Citation |

| MRSA (clinical isolates) | Not Specified | 32 µg/ml | [1] |

| P. aeruginosa (clinical isolates) | Not Specified | 32 µg/ml | [1] |

| S. aureus | Acriflavine Disk Assay | 10 µ g/disk | [21] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Co-Immunoprecipitation (Co-IP) for HIF-1α and HIF-1β Dimerization

This protocol is adapted from studies investigating the effect of acriflavine on the interaction between HIF-1α and HIF-1β.[6]

Materials:

-

HEK293 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-HIF-1α antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-HIF-1β antibody

Procedure:

-

Cell Culture and Treatment: Culture HEK293 cells to 70-80% confluency. Treat cells with the desired concentration of acriflavine or vehicle control and incubate under normoxic (20% O₂) or hypoxic (1% O₂) conditions for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-HIF-1α antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash three times with wash buffer.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HIF-1β antibody to detect the co-immunoprecipitated HIF-1β.

Topoisomerase I and II Inhibition Assay

This protocol is based on the principle of DNA relaxation or decatenation by topoisomerases.[4][22]

Materials:

-

Supercoiled plasmid DNA (for Topo I assay) or catenated kinetoplast DNA (kDNA) (for Topo II assay)

-

Recombinant human topoisomerase I or II

-

This compound

-

Assay buffer (specific for each enzyme)

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA or kDNA, and varying concentrations of acriflavine or a vehicle control.

-

Enzyme Addition: Add topoisomerase I or II to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked for Topo I; catenated and decatenated for Topo II).

-

Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light. Inhibition of topoisomerase activity will result in a decrease in the amount of relaxed or decatenated DNA.

SARS-CoV-2 PLpro Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of SARS-CoV-2 PLpro by acriflavine.[10][11][23]

Materials:

-

Recombinant SARS-CoV-2 PLpro

-

Fluorogenic PLpro substrate (e.g., Z-RLRGG-AMC)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer with DTT)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme and Compound Incubation: In a 384-well plate, add the recombinant SARS-CoV-2 PLpro to each well, followed by the addition of the acriflavine dilutions or vehicle control. Incubate at room temperature for a specified time (e.g., 15 minutes).

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic PLpro substrate to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve. Determine the percent inhibition for each acriflavine concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Inhibition of the HIF-1 signaling pathway by acriflavine.

Caption: Mechanism of topoisomerase inhibition by acriflavine.

Caption: A typical workflow for antiviral drug screening and development.

Conclusion

This compound is a versatile molecule with a rich and expanding pharmacology. Its ability to target multiple, fundamental cellular processes—including DNA integrity, the hypoxic response, and viral replication—underscores its potential for therapeutic development in a range of diseases. This technical guide has provided a detailed overview of its core mechanisms of action, supported by quantitative data and experimental protocols. For researchers and drug development professionals, a thorough understanding of these mechanisms is crucial for designing rational therapeutic strategies and advancing acriflavine and its analogs toward clinical applications. Further research into the nuanced interactions of acriflavine with its molecular targets will undoubtedly continue to reveal new therapeutic opportunities.

References

- 1. In vitro safety and anti‐bacterial efficacy assessment of acriflavine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Acriflavine, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Is acriflavine an efficient co-drug in chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of an acriflavine disk assay for differentiating Staphylococcus aureus from other staphylococci isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

Acriflavine Hydrochloride: A Multifaceted Tool in the Modern Laboratory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acriflavine hydrochloride, a synthetic acridine dye derivative, has a long-standing history in the scientific community. Initially recognized for its antiseptic properties, its utility in the laboratory has expanded significantly. This guide provides a comprehensive overview of the core laboratory applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Core Laboratory Applications

This compound's unique chemical structure and properties underpin its diverse applications in a laboratory setting. These primarily include its role as a fluorescent stain for nucleic acids, a selective antibacterial agent for plasmid curing, a potent inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway in cancer research, and a topical antiseptic.

Quantitative Data Summary

The following tables summarize key quantitative data related to the various applications of this compound, providing a quick reference for experimental design.

Table 1: Efficacy as a HIF-1 Inhibitor

| Cell Line | IC50 (µM) | Assay Conditions | Reference |

| 9L (Rat Glioma) | ~2.0 | 24h treatment, CCK-8 assay | [1] |

| GL261 (Mouse Glioma) | ~3.5 | 24h treatment, CCK-8 assay | [1] |

| U87 (Human Glioblastoma) | ~3.5 | 24h treatment, CCK-8 assay | [1] |

| F98 (Rat Glioma) | ~5.37 | 24h treatment, CCK-8 assay | [1] |

| Brain Tumor Stem Cells (BTSCs) | ~7.02 | 24h treatment, CCK-8 assay | [1] |

| HEK293 | ~1.0 | 24h treatment, HIF-1 dimerization assay | [2] |

| WM115 (Melanoma) | 3.0 | WST-1 assay | [3] |

| SKMEL30 (Melanoma) | 3.0 | WST-1 assay | [3] |

Table 2: Antimicrobial and Antiviral Activity

| Organism/Virus | Measurement | Concentration | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 32 µg/mL | [4] |

| Pseudomonas aeruginosa | MIC | 32 µg/mL | [4] |

| Helicobacter pylori | MIC | 10-fold less than for E. coli | [5] |

| SARS-CoV-2 (in A549ACE2+ cells) | IC50 | 86 nM | [6] |

| SARS-CoV-2 (in Vero cells) | IC50 | 64 nM | [6] |

| MERS-CoV | IC50 | 21 nM | [6] |

| HCoV-OC43 | IC50 | 105 nM | [6] |

| SARS-CoV-2 Mpro | IC50 | 5.60 ± 0.29 µM | [7] |

Key Experimental Protocols

This section provides detailed methodologies for the principal laboratory applications of this compound.

Fluorescent Staining of Meiotic Chromosomes

This protocol is adapted from a method for staining meiotic chromosomes in fungi and is based on the Feulgen procedure.[8]

Materials:

-

This compound solution (100-200 µg/mL in 0.1 N HCl containing 5 mg/mL K₂S₂O₅)

-

4 N Hydrochloric acid (HCl)

-

Concentrated HCl-70% ethanol mixture (2:98 v/v)

-

Distilled water

-

10% Glycerol

-

Microscope slides and coverslips

-

Epifluorescence microscope with appropriate filter sets (excitation ~450 nm, emission ~540 nm)

Procedure:

-

Hydrolysis: Immerse the unfixed biological sample (e.g., fungal perithecia on an agar strip) in 4 N HCl for 20-30 minutes at 30°C.

-

Rinsing: Briefly rinse the sample once with distilled water.

-

Staining: Incubate the sample in the acriflavine staining solution for 20-30 minutes at 30°C.

-

Washing:

-

Wash the stained sample three times (3-5 minutes each) in the concentrated HCl-70% ethanol mixture at 30°C to remove non-covalently bound stain.

-

Wash the sample twice with distilled water.

-

-

Mounting: Dissect the sample in a drop of 10% glycerol on a microscope slide and squash it under a coverslip.

-

Visualization: Examine the stained sample using an epifluorescence microscope. Acriflavine specifically stains DNA, rendering the nucleolus transparent.[8]

Plasmid Curing in Bacteria

This protocol describes a general method for eliminating plasmids from bacterial cultures using this compound.[9]

Materials:

-

Bacterial culture containing the plasmid of interest

-

Luria-Bertani (LB) broth

-

This compound stock solution

-

LB agar plates

-

LB agar plates containing the appropriate antibiotic for plasmid selection

-

Incubator

-

Shaker

Procedure:

-

Determine Sublethal Concentration: First, determine the minimum inhibitory concentration (MIC) of this compound for the bacterial strain. The working concentration for curing should be slightly below the MIC.

-

Inoculation: Inoculate a series of tubes containing LB broth with a range of sublethal concentrations of this compound with the bacterial culture. A control tube with no this compound should also be prepared.

-

Incubation: Incubate the cultures overnight at 37°C with shaking.

-

Plating: From the tube with the highest concentration of this compound that still shows bacterial growth, prepare serial dilutions and plate onto LB agar plates. Incubate overnight at 37°C.

-

Screening for Plasmid Loss:

-

Replica-plate the colonies from the LB agar plate onto an LB agar plate containing the antibiotic for which the plasmid confers resistance.

-

Colonies that grow on the plain LB agar but fail to grow on the antibiotic-containing plate are considered to have been "cured" of the plasmid.

-

-

Verification: The physical loss of the plasmid can be confirmed by performing plasmid DNA isolation and agarose gel electrophoresis on the potentially cured colonies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

HIF-1 Signaling Pathway Inhibition

This compound has been identified as a potent inhibitor of the HIF-1 signaling pathway, which is crucial for tumor progression and angiogenesis. It functions by preventing the dimerization of the HIF-1α and HIF-1β subunits.[2][10]

Caption: Inhibition of HIF-1 dimerization by this compound.

Experimental Workflow for Fluorescent Staining

The following diagram outlines the key steps in the fluorescent staining of biological samples with this compound.

Caption: Workflow for this compound fluorescent staining.

Experimental Workflow for Plasmid Curing

This diagram illustrates the process of eliminating plasmids from a bacterial population using this compound.

Caption: Workflow for bacterial plasmid curing with this compound.

Conclusion

This compound remains a valuable and versatile reagent in the modern research laboratory. Its applications, ranging from a simple fluorescent stain to a specific inhibitor of a key cancer-related pathway, highlight its continued relevance. This guide provides the necessary technical information for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental endeavors. As research continues, it is likely that new applications for this historic compound will continue to emerge.

References

- 1. HIF-1α- Targeting Acriflavine Provides Long Term Survival and Radiological Tumor Response in Brain Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 3. researchgate.net [researchgate.net]

- 4. In vitro safety and anti‐bacterial efficacy assessment of acriflavine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial action of this compound for eradication of the gastric pathogen Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fgsc.net [fgsc.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Fluorescence Properties of Acriflavine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acriflavine hydrochloride is a versatile fluorescent dye belonging to the acridine family.[1][2] Initially recognized for its antiseptic properties, its applications have expanded significantly due to its intrinsic fluorescence, making it a valuable tool in various scientific disciplines, including cell biology, biochemistry, and drug discovery.[1][3] This technical guide provides a comprehensive overview of the core fluorescence properties of this compound, detailed experimental protocols for its characterization, and insights into its mechanisms of action.

This compound is technically a mixture of 3,6-diamino-10-methylacridinium chloride (the actual acriflavine) and 3,6-diaminoacridine (proflavine).[4] Its ability to intercalate into nucleic acids, such as DNA and RNA, is a key aspect of its functionality as a biological stain and fluorescent probe.[1][3][5] Furthermore, its role as a potent inhibitor of the hypoxia-inducible factor 1 (HIF-1) has garnered significant interest in cancer research.[1][6]

Core Fluorescence Properties

The fluorescence of this compound is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are highly sensitive to the molecular environment, including the polarity of the solvent and the pH of the medium.

Excitation and Emission Spectra

The excitation and emission wavelengths of this compound vary depending on the solvent used.[7] This solvatochromic behavior is a critical consideration for its application in different experimental systems.

Table 1: Excitation and Emission Wavelengths of this compound in Various Solvents

| Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| Water | 416 nm[7] | 514 nm[7] |

| Methanol | 424 nm[7] | 518 nm[7] |

| Ethanol | 426 nm[7] | 524 nm[7] |

| Propanol | 430 nm[7] | 512 nm[7] |

| Butanol | 430 nm[7] | 526 nm[7] |

| Formamide | 434 nm[7] | 524 nm[7] |

| Glycerol | 432 nm[7] | 540 nm[7] |

| N,N-dimethyl formamide (DMF) | 414 nm[8] | 497 nm[8] |

| Dimethyl sulfoxide (DMSO) | 414 nm[8] | 501 nm[8] |

Note: The excitation at 260 nm, 265 nm, and 451 nm has also been reported to produce emission at approximately 502-503 nm, particularly in the context of fluorescence quenching studies.[9][10][11][12]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Table 2: Fluorescence Quantum Yield and Lifetime of this compound

| Property | Value | Conditions |

| Quantum Yield (Φ) | 0.54 ± 0.03[11] | In aqueous solution, relative to fluorescein standard (Φ = 0.93 in 0.1 M NaOH)[11] |

| Fluorescence Lifetime (τ) | 5 x 10⁻⁹ s[11] | Not specified |

| Monomer Fluorescence Lifetime | 1 ± 0.2 ns[13] | Immobilized on charged surfaces under physiological conditions[13] |

Factors Influencing Fluorescence

Effect of Solvent Polarity

The polarity of the solvent has a significant impact on the fluorescence properties of this compound. An increase in solvent polarity generally leads to a decrease in fluorescence intensity and a red shift (a shift to longer wavelengths) of the emission spectrum.[8] This is attributed to the stabilization of the excited state in more polar environments. The Stokes shift, which is the difference between the maximum wavelengths of emission and absorption, also increases with solvent polarity.[8]

Effect of pH

The pH of the solution can influence the fluorescence of this compound.[2] For instance, in studies involving the formation of ion-pair complexes for fluorescence quenching, the optimal pH is crucial for the interaction. A pH of 8.5 was found to be optimal for the interaction between acriflavine and the acidic drug aceclofenac, leading to fluorescence quenching.[11][12] At a low pH of 3.0, acriflavine has been used for staining marine protists.[14]

Concentration Effects and Excimer Formation

At higher concentrations, acriflavine can form excimers, which are excited-state dimers. This results in the appearance of a new, red-shifted emission band in the fluorescence spectrum.[2] The formation of excimers is a dynamic process that is dependent on the concentration of the dye and the viscosity of the solvent.[2]

Applications in Research and Drug Development

Fluorescent Staining and Imaging

This compound is widely used as a fluorescent stain for nucleic acids in both eukaryotic and prokaryotic cells.[1][3] Its ability to intercalate into DNA and RNA allows for the visualization of cellular structures and is particularly useful in environments with humic substances.[3]

Fluorescent Probe and Quenching Assays

The native fluorescence of this compound can be quenched by various molecules, making it a useful fluorescent probe in analytical chemistry.[11][15] This quenching can occur through different mechanisms, including static and dynamic quenching.[9][16] Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[9][16] This principle is utilized in sensitive spectrofluorimetric methods for the determination of various pharmaceutical compounds.[9][17]

Inhibition of HIF-1 Signaling

Acriflavine is a potent inhibitor of HIF-1, a key transcription factor involved in the cellular response to hypoxia and a critical target in cancer therapy.[1][6] It acts by preventing the dimerization of the HIF-1α and HIF-1β subunits.[1] This inhibition disrupts downstream processes such as angiogenesis, which is essential for tumor growth.[3][6]

Experimental Protocols

Preparation of this compound Stock Solution

A common procedure for preparing an this compound stock solution for fluorescence measurements involves dissolving a known weight of the compound in a suitable solvent, such as distilled water or ethanol.[11]

Materials:

-

This compound powder

-

Distilled water or appropriate solvent (e.g., ethanol)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh a specific amount of this compound powder (e.g., 20.8 mg).[11]

-

Transfer the powder to a volumetric flask of a desired volume (e.g., 100.0 mL).[11]

-

Add a portion of the solvent to the flask and dissolve the powder completely by gentle swirling or sonication.

-

Once dissolved, add the solvent to the calibration mark of the volumetric flask.

-

This stock solution can then be further diluted to prepare working solutions of the desired concentration.[11]

General Protocol for Fluorescence Measurement

This protocol outlines the general steps for measuring the fluorescence of this compound using a spectrofluorometer.

Materials:

-

This compound working solution

-

Appropriate buffer or solvent

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Turn on the spectrofluorometer and allow the lamp to warm up according to the manufacturer's instructions.

-

Set the excitation and emission wavelengths based on the known spectral properties of acriflavine in the chosen solvent (refer to Table 1).

-

Fill a quartz cuvette with the blank solution (the solvent or buffer without acriflavine) and place it in the sample holder.

-

Zero the instrument by subtracting the background fluorescence of the blank.

-

Replace the blank cuvette with a cuvette containing the this compound sample.

-

Record the fluorescence intensity or scan the emission spectrum.

Protocol for Fluorescence Quenching Assay

This protocol describes a generalized procedure for studying the fluorescence quenching of this compound by an analyte.

Materials:

-

This compound working solution

-

Analyte (quencher) stock solution

-

Appropriate buffer solution

-

Volumetric flasks or microplates

-

Spectrofluorometer

Procedure:

-

Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the analyte in the appropriate buffer.

-

Prepare a blank solution containing only the buffer and a control solution containing only this compound in the buffer.

-

Allow the solutions to incubate for a specific period if complex formation is required.

-

Measure the fluorescence intensity of each solution at the emission maximum of this compound, using the appropriate excitation wavelength.

-

Plot the fluorescence intensity (or the ratio of the fluorescence in the absence and presence of the quencher, F₀/F) against the analyte concentration to determine the quenching efficiency and mechanism.

Visualizations

Caption: A generalized workflow for fluorescence measurement experiments.

Caption: Static vs. Dynamic fluorescence quenching mechanisms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. indico.global [indico.global]

- 3. goldbio.com [goldbio.com]

- 4. nbinno.com [nbinno.com]

- 5. Acriflavine | C27H25ClN6 | CID 443101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acriflavine fluorescence, BioReagent, = 90 AT 8048-52-0 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 10. researchgate.net [researchgate.net]

- 11. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acriflavine: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence and photobleaching dynamics of single light-harvesting complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

acriflavine hydrochloride solubility and preparation

An In-depth Technical Guide to Acriflavine Hydrochloride: Solubility and Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ACF-HCl) is an acridine dye first developed in 1912 by Paul Ehrlich. It is a mixture of 3,6-diamino-10-methylacridinium chloride (trypaflavine) and 3,6-diaminoacridine (proflavine). Historically used as a topical antiseptic and fluorescent dye, recent research has unveiled its potential as a multi-purpose therapeutic agent. Its mechanisms of action, including the inhibition of Hypoxia-Inducible Factor 1 (HIF-1) and the Unfolded Protein Response (UPR), have positioned it as a compound of interest in oncology and virology research. This guide provides a comprehensive overview of the solubility and preparation of this compound, complete with detailed protocols and pathway diagrams for laboratory and development settings.

Physicochemical Properties

This compound is typically a brownish-orange or reddish-brown crystalline powder. It is known to be hygroscopic and stable under recommended storage conditions (2-8°C), though it is incompatible with strong oxidizing agents.

Solubility Profile

This compound's salt form enhances its solubility in aqueous solutions. It is generally described as freely soluble in water and also shows solubility in various polar organic solvents. However, quantitative measurements reported in the literature show significant variation. For instance, solubility in water has been cited as 1 mg/mL and, more frequently, as 0.33 g/mL (or 1 part in 3 parts water). This discrepancy may be due to differences in the exact composition of the proflavine/trypaflavine mixture or experimental conditions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Quantitative Solubility | Qualitative Description | Reference(s) |

|---|---|---|---|

| Water | ~333 mg/mL (1g in 3 parts) | Freely Soluble | |

| Water | 0.33 g/mL | Soluble | |

| Water | 1 mg/mL | Soluble | |

| Dimethyl Sulfoxide (DMSO) | 94 mg/mL | Soluble | |

| Methanol | Not specified | Soluble | |

| Ethanol | Not specified | Soluble / Sparingly Soluble | |

| Glycerin | Not specified | Soluble | |

| Chloroform | Not specified | Very Slightly Soluble | |

| Diethyl Ether | Not specified | Very Slightly Soluble / Insoluble |

| Fixed and Volatile Oils | Not specified | Very Slightly Soluble | |

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatic shaker or water bath

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed, airtight flask. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the flask in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the sample at the same temperature as the equilibration step.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining micro-particulates.

-

Analysis: Dilute the filtered, saturated solution gravimetrically or volumetrically. Determine the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry (measuring absorbance at its λmax) or HPLC.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Figure 1. Workflow for Shake-Flask Solubility Determination.

Protocol for Synthesis of this compound

The synthesis of this compound is a multi-step process typically starting from aniline derivatives. The following protocol is adapted from described methods.

Objective: To synthesize this compound through the formation of 3,6-diaminoacridine (proflavine) followed by methylation.

Part 1: Synthesis of 3,6-Diaminoacridine

-

Reaction Setup: In a reaction vessel, add 2.5 parts of glycerin and heat to 110-120°C with stirring for 20 minutes.

-

Addition of Reactants: Add 1 part of m-phenylenediamine dihydrochloride, mix until dissolved, and then add 0.22 parts of paraformaldehyde.

-

Cyclization: Rapidly increase the temperature to 150-155°C and maintain with stirring for 40-60 minutes. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Precipitation & Isolation: Cool the reaction mixture to below 100°C and pour it into a sodium hydroxide solution to precipitate the product.

-

Purification: Filter the precipitate, wash with water until neutral, and dry at 90-100°C. The crude product can be recrystallized from ethanol to yield 3,6-diaminoacridine.

Part 2: Methylation and Hydrochloride Salt Formation

-

Methylation: To a reaction tank, add 1 part of the synthesized 3,6-diaminoacridine and 6 parts of nitrobenzene. Stir to mix. Add 1 part of dimethyl sulfate and heat to 50-60°C, stirring for approximately 1 hour.

-

Isolation of Methylated Intermediate: After the reaction, filter the mixture and wash the solid product several times with ethyl acetate to obtain the orange-yellow methylated acridine intermediate.

-

Chloride Salt Formation: Add 1 part of the methylated intermediate to a reaction vessel with 2 parts of an appropriate solvent. Add 2 parts of hydrochloric acid while stirring.

-

Final Product Isolation: Filter the resulting precipitate, wash the filter cake with ethyl acetate, and dry at 80-90°C to yield the crude this compound.

-

Final Purification: The crude product can be refined by recrystallization from ethanol to obtain orange-red needle crystals.

Figure 2. Logical Workflow for Acriflavine HCl Synthesis.

Mechanisms of Action & Signaling Pathways

This compound exerts its biological effects through multiple mechanisms, making it a versatile molecule for therapeutic research. Key pathways affected include DNA intercalation, HIF-1 signaling, and the Unfolded Protein Response.

Inhibition of HIF-1 Pathway

Under hypoxic conditions, typically found in solid tumors, the HIF-1α protein subunit is stabilized. It then translocates to the nucleus and dimerizes with the HIF-1β subunit, forming the active HIF-1 transcription factor. HIF-1 drives the expression of genes involved in angiogenesis, cell survival, and metastasis. Acriflavine has been identified as a potent inhibitor of this pathway by directly binding to HIF-1α and preventing its dimerization with HIF-1β. This blockade halts the downstream transcriptional cascade, thereby inhibiting tumor growth and vascularization.

An In-depth Technical Guide to Acriflavine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of acriflavine hydrochloride. The information is intended to support research and development efforts in fields ranging from molecular biology to oncology.

Chemical Structure and Formula

This compound is not a single chemical entity but a mixture of the hydrochloride salts of two acridine derivatives: 3,6-diamino-10-methylacridinium chloride (acriflavine) and 3,6-diaminoacridine (proflavine).[1][2][3] This mixture is often a brownish-orange to yellow crystalline powder.[1] The presence of both components is crucial to its broad spectrum of activity.

The chemical structures of the primary components are as follows:

-

Acriflavine (3,6-diamino-10-methylacridinium)

-

This molecule is a quaternary ammonium compound, carrying a positive charge on the nitrogen atom of the acridine ring.

-

-

Proflavine (3,6-diaminoacridine)

-

This is the unmethylated precursor to acriflavine.

-

Due to its nature as a mixture, the molecular formula and weight can be represented in various ways. The combined molecular formula is often cited as C₂₇H₂₇Cl₃N₆ or C₂₇H₂₈Cl₄N₆, depending on the specific salt composition.[1][4][5]

Physicochemical and Pharmacological Data

The quantitative properties of this compound are summarized in the table below. These values represent the characteristics of the mixture and may vary slightly between different preparations.

| Property | Value |

| CAS Number | 8063-24-9 |

| Molecular Formula | C₂₇H₂₇Cl₃N₆ (Represents a common mixture)[4][5][6] |

| Molecular Weight | Approximately 541.90 g/mol (for C₂₇H₂₇Cl₃N₆)[4][5] |

| Appearance | Deep orange to brownish-red powder[1] |

| Melting Point | ~260 °C (with decomposition)[7][8] |

| Solubility | Freely soluble in water; soluble in methanol, DMSO, and ethanol.[1][9] |

| LD50 (Oral, Rat) | 1,048 mg/kg[7][8] |

| Primary Mechanisms | DNA Intercalation; Inhibition of Hypoxia-Inducible Factor 1 (HIF-1) dimerization.[2][3] |

Core Mechanisms of Action

This compound exerts its biological effects through two primary, well-documented mechanisms:

DNA Intercalation

Both acriflavine and proflavine are planar molecules that can insert themselves between the base pairs of DNA.[2] This intercalation distorts the helical structure of the nucleic acid, leading to interference with DNA replication and transcription. This disruption of fundamental cellular processes is the basis for its antiseptic and antimicrobial properties, as it is lethal to many microorganisms.[2]

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

Acriflavine is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cellular adaptation to low oxygen (hypoxia).[3][4] This is particularly relevant in the context of solid tumors, where hypoxia is a common feature that drives tumor progression and angiogenesis.

The mechanism of inhibition is direct and specific:

-

Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus.

-

In the nucleus, HIF-1α dimerizes with the constitutively expressed HIF-1β subunit.

-

This HIF-1α/HIF-1β heterodimer binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating their transcription. These genes include those encoding for vascular endothelial growth factor (VEGF), glucose transporters (e.g., GLUT1), and enzymes involved in glycolysis.[7]

-

Acriflavine binds directly to the HIF-1α and HIF-2α subunits, preventing their dimerization with HIF-1β.[4][5][6] This blockage of heterodimer formation halts the entire downstream transcriptional cascade.[4][8]

By inhibiting HIF-1, acriflavine can suppress tumor growth, reduce angiogenesis (the formation of new blood vessels), and decrease the expression of angiogenic cytokines.[4][7]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Fluorescent Staining of Cells

Acriflavine is a fluorescent dye that can be used to stain nucleic acids in cells for visualization by epifluorescence microscopy. This protocol is adapted from a method for staining marine protists and can be modified for other cell types.[10]

Materials:

-

This compound

-

Distilled water

-

Citrate buffer (0.1 M, pH 3.0)

-

Isopropyl alcohol (75%)

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium/buffer

-

Live or fixed cells

-

Microscope slides and coverslips

-

Epifluorescence microscope with appropriate filter sets

Procedure:

-

Preparation of Staining Solution: Prepare a 0.5% (w/v) stock solution of this compound in distilled water. From this stock, prepare a 0.05% (w/v) working solution in 0.1 M citrate buffer (pH 3.0).[10]

-

Cell Preparation:

-

For cells in suspension, centrifuge to pellet the cells and wash once with PBS.

-

For adherent cells on a coverslip, wash gently with PBS.

-

Cells can be live or fixed (e.g., with 4% paraformaldehyde).

-

-

Staining: Add the 0.05% acriflavine working solution to the cells and incubate for 4-5 minutes at room temperature.[10]

-

Washing:

-

Mounting and Visualization: Mount the cells on a microscope slide with a drop of mounting medium and a coverslip. Visualize using an epifluorescence microscope. Acriflavine typically emits green fluorescence when bound to DNA.

Protocol for Western Blot Analysis of HIF-1α Pathway Proteins

This protocol outlines the steps to assess the effect of acriflavine on the expression of HIF-1α and its downstream targets (e.g., VEGF, PGK1) in cultured cells.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Cancer cell line of interest (e.g., HeLa, PC-3)

-

Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HIF-1α, anti-VEGF, anti-PGK1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Induction of Hypoxia: For the last 4-8 hours of treatment, place the cells in a hypoxic chamber (e.g., 1% O₂) or treat with a chemical inducer to stabilize HIF-1α protein.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

-

SDS-PAGE and Western Blotting:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-HIF-1α) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.

Visualization of Signaling and Experimental Logic

HIF-1α Signaling Pathway and Inhibition by Acriflavine

The following diagram illustrates the cellular response to hypoxia and the specific point of intervention by this compound.

Caption: Inhibition of the HIF-1 signaling pathway by acriflavine.

Experimental Workflow for Assessing Acriflavine Efficacy

The diagram below outlines a logical workflow for evaluating the anti-cancer effects of this compound, from in vitro cell viability to in vivo tumor growth.

Caption: Logical workflow for evaluating the anticancer efficacy of acriflavine.

References

- 1. nbinno.com [nbinno.com]

- 2. toku-e.com [toku-e.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sustained Delivery of Acriflavine from the Suprachoroidal Space Provides Long Term Suppression of Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]

- 11. Acriflavine, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Storage and Stability of Acriflavine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acriflavine hydrochloride is a versatile acridine dye with a long history as a topical antiseptic.[1][2] In modern research, it is widely utilized as a fluorescent stain for nucleic acids and, more significantly, as a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) pathway, a key target in oncology and immunology research.[3][4][5] Chemically, commercial this compound is not a single entity but a mixture, primarily composed of 3,6-diamino-10-methylacridinium chloride (the "acriflavine" component) and its precursor, 3,6-diaminoacridine (proflavine).[6][7]

Given its reactivity and sensitivity to environmental factors, maintaining the integrity of this compound is paramount for reproducible and reliable experimental outcomes. This technical guide provides an in-depth overview of its physicochemical properties, recommended storage conditions, stability profile, and standardized protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These characteristics are fundamental to understanding its handling and storage requirements.

| Property | Description | Citations |

| Appearance | Orange to red-brown crystalline powder. | [1][8] |

| Primary Components | Mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine). | [6][7] |

| Melting Point | Decomposes at approximately 260 °C. | [9] |

| Solubility | Soluble in water, dimethyl sulfoxide (DMSO), and methanol. | [7] |

| Key Sensitivities | Hygroscopic (absorbs moisture) and light-sensitive. | [10][11] |

Recommended Storage Conditions

Proper storage is critical to prevent degradation and ensure the compound's shelf life, which can exceed two years if stored correctly.[11] The optimal conditions vary depending on whether the compound is in solid form or in a stock solution.

| Form | Condition | Recommended Temperature | Duration | Additional Notes | Citations |

| Solid Powder | Short-term (days to weeks) | 0 - 4 °C | Months | Store in a dry, dark, and well-ventilated place. The container must be kept tightly sealed to prevent moisture absorption. | [8][11][12] |

| Long-term (months to years) | -20 °C | Years | [11] | ||

| Stock Solution | In DMSO or other suitable solvent | -20 °C | Up to 1 month | Aliquot solution to prevent repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent moisture uptake by the solvent. | [4][13] |

| -80 °C | Up to 6 months | [4][13] |

Stability Profile

This compound is generally stable when stored under the recommended conditions.[14] However, its stability is significantly influenced by exposure to light, moisture, heat, and incompatible chemical agents.

-

Light Sensitivity : this compound is photosensitive.[11] Exposure to UV or visible light can induce photochemical degradation. Therefore, the solid compound and its solutions must be stored in amber vials or otherwise protected from light to maintain their integrity.

-

Hygroscopicity : The compound readily absorbs moisture from the atmosphere, which can lead to physical changes (caking) and chemical degradation through hydrolysis.[10] Storage in a desiccated environment with tightly sealed containers is essential.

-

Thermal Stability : While the decomposition temperature is high (~260 °C), elevated temperatures below this point can accelerate degradation.[9] Storing at recommended cool or frozen temperatures minimizes the risk of thermal decomposition.

-

Chemical Incompatibilities : Contact with strong oxidizing agents, strong bases, and strong acids should be avoided as they can cause rapid chemical degradation.[13][14][15][16]

-

Hazardous Decomposition : When exposed to fire, this compound can decompose to produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[12][14]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound and characterize its degradation products, a stability-indicating analytical method is required. Forced degradation studies are essential for developing such methods and understanding the degradation pathways.[17][18]

Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to separate acriflavine, proflavine, and their potential degradation products. The following protocol is adapted from published analytical methods for acridine dyes.[6][19]

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., Waters X-Bridge C18, 4.6 x 30 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15-20 minutes |

| Flow Rate | 0.6 - 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV-Vis Detector at 254 nm or a wavelength of maximum absorbance (e.g., 454 nm) |

| Injection Volume | 5 - 20 µL |

Representative Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to intentionally degrade the sample, which helps in identifying likely degradation products and establishing the specificity of the stability-indicating method.[20][21] The goal is to achieve 5-20% degradation of the active ingredient.[20]

Sample Preparation : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

-

Acid Hydrolysis : Mix the drug solution with an equal volume of 0.1 M to 1 M HCl. Incubate at 60°C for several hours. At designated time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.[20]

-

Base Hydrolysis : Mix the drug solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at 60°C for several hours. Withdraw samples, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.[20]

-

Oxidative Degradation : Mix the drug solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours, protected from light. Withdraw samples at time points and dilute for HPLC analysis.[18]

-

Thermal Degradation : Store the solid powder in an oven at an elevated temperature (e.g., 70°C) for a defined period. Also, reflux the drug solution at 70°C for several hours.[20] Cool samples before analysis.

-

Photodegradation : Expose the drug solution to a light source that provides both UV and visible output (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to shield it from light. Analyze both samples by HPLC.

Caption: Workflow for a forced degradation study of this compound.

Mechanism of Action: HIF-1 Pathway Inhibition

For researchers using this compound as a biological tool, understanding its mechanism of action is crucial. Under hypoxic (low oxygen) conditions, the HIF-1α protein subunit is stabilized and translocates to the nucleus. There, it dimerizes with the constitutively expressed HIF-1β subunit. This HIF-1 heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins that promote angiogenesis (e.g., VEGF), metabolic adaptation, and cell survival.[22][23]

Acriflavine exerts its potent biological effects by directly binding to the HIF-1α subunit, which physically blocks its ability to dimerize with HIF-1β.[23][24] This inhibition prevents the formation of the active transcription factor, thereby suppressing the expression of downstream target genes and mitigating the cellular response to hypoxia.[3][22]

Caption: Inhibition of the HIF-1 signaling pathway by this compound.

References

- 1. Acriflavine - Wikipedia [en.wikipedia.org]

- 2. Acriflavine | C27H25ClN6 | CID 443101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. toku-e.com [toku-e.com]

- 6. biorxiv.org [biorxiv.org]

- 7. nbinno.com [nbinno.com]

- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 9. This compound - CD Formulation [formulationbio.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medkoo.com [medkoo.com]

- 12. westliberty.edu [westliberty.edu]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. lobachemie.com [lobachemie.com]

- 17. scispace.com [scispace.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Liquid chromatographic determination of acriflavine and proflavine residues in channel catfish muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. biomedres.us [biomedres.us]

- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 23. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Acriflavine, a HIF-1 inhibitor, preserves vision in an experimental autoimmune encephalomyelitis model of optic neuritis [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Acriflavine Hydrochloride Staining in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acriflavine hydrochloride is a fluorescent dye and a mixture of 3,6-diamino-10-methylacridinium chloride (acriflavine) and 3,6-diaminoacridine (proflavine).[1] As a member of the acridine family, it functions as an intercalating agent that binds to nucleic acids, making it a valuable tool for biological staining.[2] In cell culture applications, it is primarily used for fluorescently labeling DNA and high molecular weight RNA, allowing for visualization of the nucleus and analysis of cellular morphology.[3]

Beyond its role as a stain, this compound is also recognized as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), preventing the dimerization of its subunits.[4] This activity has led to its investigation in cancer research.[4] However, researchers must be aware of its potential cytotoxicity and genotoxicity. Studies have shown that acriflavine exposure, particularly with illumination, can lead to DNA damage.[5][6] Therefore, appropriate safety precautions are essential when handling this compound.

This document provides detailed protocols for using this compound for nuclear staining in cultured cells for fluorescence microscopy analysis.

Principle of the Method

This compound is a cell-permeable dye that intercalates into the double helix of DNA. Upon binding, its fluorescence is significantly enhanced. When excited by light in the blue-violet to blue range, it emits a fluorescence signal that is typically detected in the green to yellow-orange spectrum, allowing for clear visualization of the cell nucleus. The specific excitation and emission wavelengths can vary depending on the solvent and local environment.[3] This property makes it suitable for applications such as assessing nuclear morphology, cell cycle analysis, and identifying changes associated with apoptosis or cytotoxicity.

Caption: Mechanism of this compound Staining.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound.

| Parameter | Value | Source(s) |

| Stock Solution | 0.5% (w/v) in distilled water | [7][8] |

| Working Concentration | 0.025% - 0.05% (w/v) | [5][7] |

| Staining Incubation Time | 3 - 4 minutes | [7][8] |

| Cytotoxicity (CC50) | Vero Cells: 3.4 µM A549ACE2+ Cells: 3.1 µM HCT-8 Cells: 2.1 µM Primary Human Fibroblasts: 12 µM | [9] |

| Excitation Wavelength (λex) | ~416 - 463 nm (Varies with solvent; ~450 nm is common for microscopy) | [3][10] |

| Emission Wavelength (λem) | ~514 - 540 nm (Varies with solvent) | [3][10] |

Experimental Protocols

Materials and Reagents

-

This compound (powder form)

-

Distilled Water (for stock solution)

-

Phosphate-Buffered Saline (PBS), 1X, pH 7.4

-

Citrate Buffer (0.1 M, pH 3.0) (Optional, for specific protocols)[7][8]

-

Fixation Solution: 4% Paraformaldehyde (PFA) or Formaldehyde in PBS

-

Permeabilization Solution: 0.1-0.5% Triton™ X-100 in PBS

-

Mounting Medium (with or without antifade)

-

Glass slides or chamber slides suitable for cell culture

-

Coverslips

-

Micropipettes and sterile tips

-

Fluorescence Microscope with appropriate filter sets (e.g., DAPI/FITC)

Preparation of Solutions

-

Acriflavine Stock Solution (0.5% w/v):

-

Dissolve 50 mg of this compound powder in 10 mL of distilled water.

-

Mix thoroughly until fully dissolved.

-

Store protected from light at 4°C. This stock is stable for several weeks.

-

-

Acriflavine Staining Solution (0.05% w/v):

Protocol for Staining Adherent Cells in Culture

This protocol details the staining of cells grown on chamber slides or coverslips for fluorescence microscopy.

Caption: Workflow for this compound Staining of Adherent Cells.

-

Cell Culture: Seed and grow cells on a suitable sterile surface (e.g., chamber slides, or coverslips placed in a multi-well plate) to the desired confluency.

-

Washing: Gently aspirate the culture medium. Wash the cells once with 1X PBS.

-

Fixation: Add enough 4% PFA solution to cover the cells. Incubate for 10-15 minutes at room temperature.[11]

-

Washing: Aspirate the fixation solution and wash the cells twice with 1X PBS for 5 minutes each.

-

Permeabilization (Optional but Recommended): If targeting nuclear DNA specifically, permeabilize the cells by adding 0.1-0.5% Triton™ X-100 in PBS. Incubate for 10-15 minutes at room temperature. This step helps the dye penetrate the nuclear membrane more effectively.

-

Washing: Aspirate the permeabilization solution and wash the cells twice with 1X PBS for 5 minutes each.

-

Staining: Add the freshly prepared 0.05% acriflavine staining solution to the cells, ensuring they are fully covered. Incubate for 3-4 minutes at room temperature, protected from light.[7][8]

-

Final Washes: Aspirate the staining solution. Wash the cells three times with 1X PBS for 5 minutes each to remove unbound dye.

-

Mounting: Mount a coverslip onto the slide using a drop of mounting medium. If using coverslips from a plate, carefully invert them onto a glass slide with mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope. Use an excitation filter around 450 nm and an emission filter around 540 nm.[10] Nuclei should appear brightly fluorescent.

Data Analysis and Interpretation

-

Healthy Cells: In a healthy cell population, acriflavine staining will reveal nuclei with a uniform, bright fluorescence and a well-defined, regular shape.

-

Apoptotic/Necrotic Cells: Cytotoxic effects can lead to noticeable changes in nuclear morphology. Look for signs of:

-

Chromatin Condensation: Nuclei may appear smaller, more intensely stained, and irregular in shape.

-

Nuclear Fragmentation: The nucleus may break apart into smaller, distinct bodies (apoptotic bodies).

-

-

Cell Viability Assessment: While acriflavine is not a conventional viability dye like Calcein-AM, it can be used to assess cytotoxicity by observing these morphological changes.[12] A significant increase in the percentage of cells with condensed or fragmented nuclei after treatment with a compound can indicate a cytotoxic effect.

Safety and Handling Precautions

-

Genotoxicity: Acriflavine is a DNA intercalator and has been shown to cause DNA damage, especially upon exposure to light.[5][6] It is classified as a substance that may cause genetic defects and cancer.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions.

-

Light Sensitivity: Perform staining procedures in a subdued light environment and store stock solutions protected from light to prevent photodegradation and minimize phototoxicity effects.

-

Disposal: Dispose of acriflavine waste according to your institution's guidelines for chemical and biohazardous waste.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Acriflavine | C27H25ClN6 | CID 443101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 吖啶黄 BioReagent, suitable for fluorescence, ≥90% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and performance analysis of acriflavine and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acriflavine Direct Detection Technique for Labyrinthulomycetes [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Acriflavine, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fgsc.net [fgsc.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Cell viability assays | Abcam [abcam.com]

Application Notes and Protocols for Nucleic Acid Visualization in Gels using Acriflavine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acriflavine hydrochloride is a fluorescent dye belonging to the acridine family. It has a historical use as a topical antiseptic and has been investigated for various biomedical applications.[1][2] Its ability to intercalate with DNA makes it a potential fluorescent stain for the visualization of nucleic acids in agarose and polyacrylamide gels.[3] When bound to DNA, this compound exhibits fluorescence, allowing for the detection of DNA bands under appropriate excitation wavelengths. These application notes provide an overview, protocols, and comparative data for using this compound as a nucleic acid gel stain.

Mechanism of Action

This compound is a planar molecule that binds to nucleic acids primarily through intercalation, where it inserts itself between the base pairs of the DNA double helix.[4][5] This interaction is stabilized by van der Waals forces, hydrogen bonding, and π-π stacking between the acridine ring system and the DNA bases. Upon intercalation, the fluorescence of this compound is enhanced, forming the basis for its use in nucleic acid visualization.

Advantages and Disadvantages

While not as commonly used as other nucleic acid stains, this compound presents a potential alternative with its own set of characteristics.

Potential Advantages:

-

Fluorescent Properties: It is a fluorescent molecule, which can offer higher sensitivity compared to non-fluorescent stains.

-

Cost-Effectiveness: As a historically used compound, it may be a more economical choice compared to some proprietary next-generation dyes.

Disadvantages:

-

Limited Published Protocols: Specific, optimized protocols for nucleic acid gel staining are not widely available in recent literature, requiring some optimization by the user.

-

Potential for Mutagenicity: As a DNA intercalating agent, there is a potential for mutagenic effects, and appropriate safety precautions should be taken.

-

Lower Sensitivity Compared to Modern Dyes: While fluorescent, its sensitivity may not match that of newer, optimized dyes like SYBR Green or GelRed.

Data Presentation

The following table summarizes the known properties of this compound in the context of nucleic acid visualization and provides a comparison with other commonly used stains. Note that direct comparative data for this compound in gel staining is limited in the literature.

| Property | This compound | Ethidium Bromide (EtBr) | SYBR Green I |

| Mechanism of Action | Intercalation | Intercalation[6] | Intercalation and minor groove binding |

| Excitation Maxima (Bound to DNA) | ~304 nm, ~465 nm[7] | ~300 nm, ~518 nm[1] | ~290 nm, ~497 nm |

| Emission Maximum (Bound to DNA) | ~502 nm[7] | ~605 nm[1] | ~520 nm |

| Visualization | UV Transilluminator, Blue Light Transilluminator | UV Transilluminator[6] | Blue Light Transilluminator, UV Transilluminator |

| Relative Sensitivity | Moderate (exact limit of detection in gels not widely reported) | High (detects ~1-5 ng of DNA)[5] | Very High (detects as little as 25 pg of DNA) |

| Safety | Potential mutagen, handle with care. | Known mutagen and carcinogen.[5] | Considered a safer alternative to EtBr. |

| Staining Procedure | Post-staining or In-gel staining (requires optimization) | Post-staining or In-gel staining.[6] | Post-staining or In-gel staining. |

Experimental Protocols

The following are recommended starting protocols for using this compound to stain nucleic acids in agarose or polyacrylamide gels. Optimization may be required depending on the specific application and equipment.

Protocol 1: Post-Staining of Nucleic Acid Gels

This method is generally recommended for achieving a better signal-to-noise ratio.

Materials:

-

This compound powder

-

Nuclease-free water

-

Staining tray

-

Orbital shaker

-

Gel documentation system (UV or blue light transilluminator)

Procedure:

-

Prepare a 1 mg/mL Stock Solution:

-

Dissolve 10 mg of this compound in 10 mL of nuclease-free water.

-

Store the stock solution in a light-protected container at 4°C.

-

-

Prepare the Staining Solution:

-

Dilute the stock solution to a final concentration of 1-5 µg/mL in an appropriate buffer (e.g., 1X TAE or 1X TBE). For a 100 mL staining solution, add 100-500 µL of the 1 mg/mL stock solution.

-

-

Gel Electrophoresis:

-

Run the agarose or polyacrylamide gel as per standard procedures.

-

-

Staining:

-

After electrophoresis, carefully place the gel in the staining tray containing the this compound staining solution.

-

Incubate on an orbital shaker with gentle agitation for 15-30 minutes at room temperature. Protect the staining tray from light.

-

-

Destaining (Optional but Recommended):

-

If high background fluorescence is observed, destain the gel in nuclease-free water or the electrophoresis running buffer for 10-20 minutes with gentle agitation.

-

-

Visualization:

-

Place the gel on a UV transilluminator (long-wave UV is preferable to minimize DNA damage) or a blue light transilluminator.

-

Capture the image using a gel documentation system with the appropriate emission filter for ~502 nm.

-

Protocol 2: In-Gel Staining of Nucleic Acid Gels

This method is quicker as the stain is incorporated into the gel during preparation.

Materials:

-

This compound 1 mg/mL stock solution

-

Agarose or acrylamide solution

-